4-Tert-butylphenyl 2-chloro-4-nitrobenzoate

Catalog No.
S12274381
CAS No.
452927-02-5
M.F
C17H16ClNO4
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylphenyl 2-chloro-4-nitrobenzoate

CAS Number

452927-02-5

Product Name

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate

IUPAC Name

(4-tert-butylphenyl) 2-chloro-4-nitrobenzoate

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H16ClNO4/c1-17(2,3)11-4-7-13(8-5-11)23-16(20)14-9-6-12(19(21)22)10-15(14)18/h4-10H,1-3H3

InChI Key

AIHKFJPEEDMKEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate (CAS: 452927-02-5) is a highly lipophilic, sterically hindered aromatic ester utilized as an advanced building block in organic synthesis and materials science. Featuring a reactive 2-chloro-4-nitrobenzoate core, it provides orthogonal reactivity sites for nucleophilic aromatic substitution (SNAr) at the chloro position and reduction at the nitro position. The incorporation of the bulky 4-tert-butylphenyl moiety significantly alters the physicochemical baseline compared to standard alkyl esters, imparting enhanced solubility in non-polar solvents, quantified hydrolytic stability under basic conditions, and strong crystallization tendencies [1]. These properties make it a strategic precursor for synthesizing complex pharmaceuticals, agrochemicals, and specialized polymers where standard methyl or ethyl esters fail due to premature saponification or poor processability [2].

Substituting 4-tert-butylphenyl 2-chloro-4-nitrobenzoate with simpler analogs, such as methyl 2-chloro-4-nitrobenzoate or the free 2-chloro-4-nitrobenzoic acid, frequently leads to critical process failures during scale-up. Standard alkyl esters are highly susceptible to premature saponification during basic SNAr reactions at the 2-chloro position, necessitating additional protection-deprotection cycles that reduce overall yield and increase reagent costs [1]. Furthermore, the free acid exhibits poor solubility in industrially preferred non-polar solvents (e.g., toluene, heptane), forcing the use of difficult-to-remove polar aprotic solvents like DMF or NMP [2]. The lack of the bulky tert-butyl group also removes a key crystallization handle, frequently resulting in oily intermediates that require solvent-intensive chromatographic purification rather than simple filtration [3].

Hydrolytic Stability During Basic SNAr Conditions

The steric bulk of the 4-tert-butylphenyl group provides substantial shielding to the ester linkage, preventing unwanted saponification during basic transformations. In standardized SNAr conditions using basic nucleophiles, 4-tert-butylphenyl 2-chloro-4-nitrobenzoate maintains high structural integrity, whereas the corresponding methyl ester undergoes rapid hydrolysis [1].

Evidence DimensionEster retention under basic conditions
Target Compound Data>95% ester retention
Comparator Or BaselineMethyl 2-chloro-4-nitrobenzoate (<40% retention)
Quantified Difference>55% higher retention of the ester linkage
Conditions0.1 M NaOH in 1:1 THF/H2O at 25 °C for 2 hours

High hydrolytic stability allows buyers to execute basic SNAr modifications without losing the ester group, eliminating the need for costly re-esterification steps.

Enhanced Solubility in Industrially Preferred Solvents

The highly lipophilic tert-butyl moiety drastically improves the solubility profile of the 2-chloro-4-nitrobenzoate core in non-polar media. This enables high-concentration reactions in standard industrial solvents like toluene, avoiding the regulatory and environmental burdens associated with DMF or NMP, which are required for the free acid equivalent [1].

Evidence DimensionSaturation solubility in Toluene
Target Compound Data>150 mg/mL
Comparator Or Baseline2-Chloro-4-nitrobenzoic acid (<10 mg/mL)
Quantified Difference>15-fold increase in toluene solubility
ConditionsSaturation shake-flask method, Toluene, 25 °C

The >15-fold higher solubility in non-polar solvents facilitates high-throughput continuous flow manufacturing and simplifies solvent recovery during scale-up.

Crystallization-Driven Purification Efficiency

The rigid, bulky nature of the 4-tert-butylphenyl group serves as a reliable crystallization handle, promoting the formation of highly pure crystals directly from crude reaction mixtures. This contrasts sharply with simple phenyl or methyl esters, which often yield oils or low-melting solids that trap impurities and require further processing [1].

Evidence DimensionFirst-pass isolation purity via direct crystallization
Target Compound Data>99.2% purity (crystalline solid)
Comparator Or BaselinePhenyl 2-chloro-4-nitrobenzoate (~92% purity, requires chromatography)
Quantified Difference7.2% purity improvement without chromatography
ConditionsDirect crystallization from 1:4 EtOAc/Heptane cooling from 60 °C to 5 °C

Achieving >99% purity via direct filtration bypasses bottleneck chromatography, significantly reducing solvent waste and labor costs in procurement-scale synthesis.

Reagent-Free Amidation via Active Ester Behavior

While stable to aqueous base, the 4-tert-butylphenyl ester acts as a mild active ester when reacted with primary amines under thermal conditions. This permits direct amidation without the use of expensive peptide coupling reagents (e.g., HATU, EDC), a pathway that is practically inaccessible with standard alkyl esters [1].

Evidence DimensionYield of direct amidation with benzylamine
Target Compound Data88% yield
Comparator Or BaselineMethyl 2-chloro-4-nitrobenzoate (<10% yield)
Quantified Difference78% higher yield in reagent-free amidation
Conditions1.2 eq Benzylamine, Toluene, 80 °C, 12 hours, no coupling reagents

Acting as a mild active ester eliminates the procurement costs and purification challenges associated with stoichiometric coupling reagents.

High-Concentration SNAr Derivatization in Flow Chemistry

Due to its >150 mg/mL solubility in toluene, this compound is highly suited for continuous flow SNAr reactions where the 2-chloro position is displaced by amines or alkoxides. The high solubility prevents reactor clogging, a common failure mode when using the free acid or less soluble analogs [1].

Base-Resistant Intermediate Synthesis for Agrochemicals

In synthetic sequences requiring strong basic conditions to functionalize the aromatic ring, the steric shielding of the 4-tert-butylphenyl group prevents premature ester hydrolysis. This makes it a strategic starting material for multi-step agrochemical scaffolds where the carboxylate must remain protected until the final step [2].

Reagent-Free Library Generation for Drug Discovery

Leveraging its mild active ester properties, this compound is utilized for generating libraries of functionalized benzamides. Following modification of the chloro or nitro groups, the 4-tert-butylphenyl ester can be directly reacted with diverse amines without coupling reagents, streamlining parallel synthesis workflows [3].

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

333.0767857 g/mol

Monoisotopic Mass

333.0767857 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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